3-Pyrrolidinecarboxylic acid, 4-[[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]carbonyl]-1-(phenylmethyl)-, ethyl ester, (3R,4R)-
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Overview
Description
3-Pyrrolidinecarboxylic acid, 4-[[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]carbonyl]-1-(phenylmethyl)-, ethyl ester, (3R,4R)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring, an oxazolidinone moiety, and phenylmethyl groups. Its intricate structure makes it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 3-Pyrrolidinecarboxylic acid, 4-[[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]carbonyl]-1-(phenylmethyl)-, ethyl ester, (3R,4R)- involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the pyrrolidine ring, followed by the introduction of the oxazolidinone moiety and the phenylmethyl groups. The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
3-Pyrrolidinecarboxylic acid, 4-[[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]carbonyl]-1-(phenylmethyl)-, ethyl ester, (3R,4R)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone moiety is known to interact with certain enzymes, inhibiting their activity and leading to specific biological effects. The phenylmethyl groups may enhance the compound’s binding affinity to its targets, increasing its potency and efficacy. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar compounds include other pyrrolidine derivatives and oxazolidinone-containing molecules. Compared to these compounds, 3-Pyrrolidinecarboxylic acid, 4-[[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]carbonyl]-1-(phenylmethyl)-, ethyl ester, (3R,4R)- is unique due to its specific combination of functional groups and its stereochemistry. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Similar compounds include:
- Pyrrolidine-2-carboxylic acid derivatives
- Oxazolidinone-based molecules
- Phenylmethyl-substituted compounds
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to variations in their properties and applications.
Properties
CAS No. |
289712-31-8 |
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Molecular Formula |
C25H28N2O5 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
ethyl (3R,4R)-1-benzyl-4-[(4S)-4-benzyl-2-oxo-1,3-oxazolidine-3-carbonyl]pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C25H28N2O5/c1-2-31-24(29)22-16-26(14-19-11-7-4-8-12-19)15-21(22)23(28)27-20(17-32-25(27)30)13-18-9-5-3-6-10-18/h3-12,20-22H,2,13-17H2,1H3/t20-,21-,22-/m0/s1 |
InChI Key |
OZQVOYUFHJLCGY-FKBYEOEOSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CN(C[C@@H]1C(=O)N2[C@H](COC2=O)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Canonical SMILES |
CCOC(=O)C1CN(CC1C(=O)N2C(COC2=O)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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